molecular formula C11H14ClNO2 B8015485 N-Butyl-2-chloro-5-hydroxybenzamide

N-Butyl-2-chloro-5-hydroxybenzamide

Cat. No.: B8015485
M. Wt: 227.69 g/mol
InChI Key: WFPTTWZHLXWYIW-UHFFFAOYSA-N
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Description

N-Butyl-2-chloro-5-hydroxybenzamide is a benzamide derivative characterized by a benzene ring substituted with a chlorine atom at position 2, a hydroxyl group at position 5, and an n-butyl chain attached to the amide nitrogen. The chlorine and hydroxyl groups confer polarity and hydrogen-bonding capacity, while the n-butyl chain may enhance lipophilicity, influencing solubility and bioavailability.

Properties

IUPAC Name

N-butyl-2-chloro-5-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-2-3-6-13-11(15)9-7-8(14)4-5-10(9)12/h4-5,7,14H,2-3,6H2,1H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFPTTWZHLXWYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(C=CC(=C1)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Butyl-2-chloro-5-hydroxybenzamide typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Amino or thiol-substituted benzamides.

Scientific Research Applications

N-Butyl-2-chloro-5-hydroxybenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-Butyl-2-chloro-5-hydroxybenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or altering protein function. The chlorine atom may also participate in halogen bonding, further influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

5-Chloro-2-hydroxy-N-phenylbenzamide (CAS 789180-45-0)
  • Structural Differences : Replaces the n-butyl group with a phenyl ring on the amide nitrogen.
  • Reduced lipophilicity may affect membrane permeability .
2-Hydroxy-5-nitro-N-phenylbenzamide (I)
  • Structural Differences : Substitutes the chlorine at position 2 with a nitro group at position 4.
  • Implications: The nitro group is strongly electron-withdrawing, which may enhance reactivity in electrophilic substitution reactions.
N-Phenyl-2-hydroxy-3-nitrobenzamide
  • Structural Differences : Nitro group at position 3 instead of 5.

Research Findings and Trends

Substituent Position :

  • Nitro groups at position 5 (vs. 3) in N-phenylbenzamides influence molecular conformation and reactivity, as seen in crystallography studies . For N-Butyl-2-chloro-5-hydroxybenzamide, the chlorine at position 2 may sterically hinder interactions compared to nitro-substituted analogs.

N-Substituent Effects :

  • Replacing phenyl with n-butyl increases alkyl chain length, likely enhancing lipid solubility. This could improve absorption in biological systems but reduce crystallinity, as observed in related compounds .

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